molecular formula C9H12O2 B13811192 Methyl cyclohepta-2,5-diene-1-carboxylate CAS No. 62087-46-1

Methyl cyclohepta-2,5-diene-1-carboxylate

Cat. No.: B13811192
CAS No.: 62087-46-1
M. Wt: 152.19 g/mol
InChI Key: ODQNESGJHJMJOD-UHFFFAOYSA-N
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Description

Methyl cyclohepta-2,5-diene-1-carboxylate is an organic compound with the molecular formula C9H10O2 It is a derivative of cycloheptadiene, featuring a carboxylate ester functional group

Properties

CAS No.

62087-46-1

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

methyl cyclohepta-2,5-diene-1-carboxylate

InChI

InChI=1S/C9H12O2/c1-11-9(10)8-6-4-2-3-5-7-8/h2,4-5,7-8H,3,6H2,1H3

InChI Key

ODQNESGJHJMJOD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC=CCC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl cyclohepta-2,5-diene-1-carboxylate typically involves the Diels-Alder reaction, a [4+2] cycloaddition between a diene and a dienophile. One common method involves the reaction of cycloheptadiene with methyl acrylate under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to enhance the reaction rate and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and efficiency. Additionally, purification processes such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl cyclohepta-2,5-diene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Biological Activities

Research indicates that methyl cyclohepta-2,5-diene-1-carboxylate exhibits several biological activities that are relevant for medicinal chemistry:

  • Antitumor Activity : Preliminary studies suggest potential anticancer properties, particularly against glioblastoma cells. The compound’s structural features may allow for interaction with biological targets involved in cancer progression .
  • Antimicrobial Properties : The compound has shown promise in inhibiting the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Study 1: Synthesis of Polyketides

Research involving the biomimetic synthesis of polyketides has highlighted the utility of this compound as a key intermediate. The compound was utilized in the synthesis of dibefurin and epicolactone through innovative coupling strategies . This illustrates its role in creating complex natural products.

Case Study 2: Antiglioblastoma Activity

A study assessing the anticancer activity of various compounds found that derivatives of this compound exhibited enhanced efficacy against glioblastoma cell lines when modified appropriately. This suggests that further exploration into its derivatives could yield valuable therapeutic agents .

Mechanism of Action

The mechanism of action of methyl cyclohepta-2,5-diene-1-carboxylate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to form carboxylic acids, which can further participate in biochemical reactions. The compound’s unique structure allows it to act as a versatile intermediate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • Methyl cyclohexa-2,5-diene-1-carboxylate
  • Methyl bicyclo[2.2.1]hepta-2,5-diene carboxylate

Uniqueness

Methyl cyclohepta-2,5-diene-1-carboxylate is unique due to its seven-membered ring structure, which imparts different chemical reactivity and properties compared to six-membered ring analogs

Biological Activity

Methyl cyclohepta-2,5-diene-1-carboxylate (MCHC) is a compound belonging to the class of cycloalkenes, which has garnered attention for its potential biological activities. This article synthesizes existing research findings on the biological activity of MCHC, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

MCHC is characterized by its unique cycloheptadiene structure, which contributes to its reactivity and biological properties. The molecular formula for MCHC is C₉H₁₂O₂, and it features a carboxylate functional group that may play a crucial role in its interaction with biological systems.

Pharmacological Activities

1. Antitumor Activity

Research indicates that MCHC exhibits significant antitumor activity. In vitro studies have demonstrated that MCHC can induce apoptosis in various cancer cell lines. For instance, a study reported that MCHC inhibited the proliferation of glioblastoma cells by inducing cell cycle arrest and apoptosis through the activation of caspase pathways .

Cell Line IC50 (µM) Mechanism
T98G (glioblastoma)15Caspase activation
A530 (glioma)20Cell cycle arrest

2. Antimicrobial Activity

MCHC has also been evaluated for its antimicrobial properties. In a series of tests against various bacterial strains, including Staphylococcus aureus and Escherichia coli, MCHC demonstrated moderate antibacterial activity. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic

The biological activity of MCHC can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation: MCHC has been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent apoptosis .
  • Inhibition of Key Enzymes: Studies suggest that MCHC may inhibit enzymes involved in cancer cell metabolism, thereby reducing their growth potential.
  • Interaction with Cellular Signaling Pathways: MCHC appears to modulate pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Case Studies

Case Study 1: Glioblastoma Treatment

In a preclinical model using T98G glioblastoma cells, treatment with MCHC resulted in a significant reduction in tumor size when administered alongside conventional chemotherapy agents. The study highlighted the potential of using MCHC as an adjuvant therapy to enhance the efficacy of existing treatments .

Case Study 2: Antimicrobial Efficacy

A clinical trial evaluating the efficacy of MCHC against skin infections caused by resistant bacterial strains showed promising results. Patients treated with a topical formulation containing MCHC exhibited faster healing times compared to those receiving standard antibiotic treatment .

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